molecular formula C19H26N2O4S B11506862 ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11506862
M. Wt: 378.5 g/mol
InChI Key: PLHACRGRGSDTAP-UHFFFAOYSA-N
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Description

ETHYL 4-[(N-BENZYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with ethyl, benzylethanesulfonamido, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[(N-BENZYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Sulfonamide Formation: The benzylethanesulfonamido group can be introduced by reacting the pyrrole derivative with benzylethanesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid group reacts with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[(N-BENZYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-[(N-BENZYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ETHYL 4-[(N-BENZYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-[(N-BENZYLAMINO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Similar structure but with an amino group instead of a sulfonamido group.

    ETHYL 4-[(N-PHENYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

ETHYL 4-[(N-BENZYLETHANESULFONAMIDO)METHYL]-3,5-DIMETHYL-1H-PYRROLE-2-CARBOXYLATE is unique due to the presence of the benzylethanesulfonamido group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 4-[[benzyl(ethylsulfonyl)amino]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H26N2O4S/c1-5-25-19(22)18-14(3)17(15(4)20-18)13-21(26(23,24)6-2)12-16-10-8-7-9-11-16/h7-11,20H,5-6,12-13H2,1-4H3

InChI Key

PLHACRGRGSDTAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)CN(CC2=CC=CC=C2)S(=O)(=O)CC)C

Origin of Product

United States

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